molecular formula C17H16N2O4S2 B2968578 N-(6-ethoxybenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide CAS No. 873883-90-0

N-(6-ethoxybenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide

Cat. No. B2968578
CAS RN: 873883-90-0
M. Wt: 376.45
InChI Key: VZFGXDQOMKXBOR-UHFFFAOYSA-N
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Description

“N-(6-ethoxybenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide” is a benzothiazole derivative . Benzothiazole derivatives have been synthesized and evaluated for cytotoxic and antimicrobial activities .

Scientific Research Applications

Cardiac Electrophysiological Activity

N-substituted imidazolylbenzamides, including compounds related to N-(6-ethoxybenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide, have been studied for their potential in cardiac electrophysiology. They exhibited potency in the in vitro Purkinje fiber assay, indicating their relevance as selective class III agents for cardiac arrhythmias (Morgan et al., 1990).

Anticancer Activity

Research has been conducted on Co(II) complexes of related benzamides, demonstrating their potential in fluorescence properties and in vitro cytotoxicity against human breast cancer cell lines (Vellaiswamy & Ramaswamy, 2017). Additionally, compounds including N-(benzo[d]thiazol-2-yl)cyclohexanecarboxamides have shown significant cytotoxicity against various cancer cell lines, highlighting the potential of similar compounds in cancer treatment (Nam et al., 2010).

Alzheimer's Disease Treatment

Research into 5-aroylindolyl-substituted hydroxamic acids, closely related to the compound , has shown promising results in the treatment of Alzheimer's disease. One such compound demonstrated potent inhibitory selectivity against histone deacetylase 6 (HDAC6), leading to decreased levels of tau protein phosphorylation and aggregation, which are key factors in Alzheimer’s disease (Lee et al., 2018).

Other Applications

Further applications include the study of benzamide derivatives as antimicrobials, which are synthesized and evaluated for their efficacy in vitro (Priya et al., 2006), and as inhibitors in carbonic anhydrase studies, demonstrating their potential in treating conditions like glaucoma (Graham et al., 1989).

properties

IUPAC Name

N-(6-ethoxy-1,3-benzothiazol-2-yl)-4-methylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O4S2/c1-3-23-12-6-9-14-15(10-12)24-17(18-14)19-16(20)11-4-7-13(8-5-11)25(2,21)22/h4-10H,3H2,1-2H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZFGXDQOMKXBOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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